1-Chloro-1-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-Chloro-1-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one typically involves multiple steps. One common method includes the reaction of 4-(difluoromethyl)-3-methoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-1-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and difluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-Chloro-1-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one: The presence of an ethyl group instead of a methoxy group changes its steric and electronic characteristics.
Properties
Molecular Formula |
C11H11ClF2O2 |
---|---|
Molecular Weight |
248.65 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2/c1-6(15)10(12)7-3-4-8(11(13)14)9(5-7)16-2/h3-5,10-11H,1-2H3 |
InChI Key |
LXUPNVPXMRYITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)C(F)F)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.